5-(Thiazol-5-yl)nicotinic acid
Description
Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry and Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most extensively utilized scaffolds in drug design. mdpi.comchemscene.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. chemscene.com This substitution imparts unique physicochemical properties that are highly advantageous for biological applications. Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. mdpi.comscispace.comnih.gov
The versatility of the pyridine nucleus allows it to interact with a wide array of biological targets such as enzymes and receptors, making it a "privileged scaffold" in medicinal chemistry. researchgate.net This is evidenced by its incorporation into numerous clinically successful drugs, including niacin (Vitamin B3), a fundamental pyridine derivative used in treating dyslipidemia, and many modern pharmaceuticals targeting a range of diseases. chemscene.comcaymanchem.comnih.gov The structural and electronic properties of the pyridine ring can be readily modified, enabling chemists to fine-tune the pharmacological profile of drug candidates. mdpi.com
Role of Thiazole (B1198619) Motifs as Biologically Active Pharmacophores
The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is another critical pharmacophore in drug development. fabad.org.trchemicalbook.com This motif is a key component of the essential nutrient Vitamin B1 (thiamine) and the life-saving antibiotic penicillin, highlighting its fundamental role in biological systems and medicine. mdpi.comresearchgate.net
Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral effects. researchgate.netnih.gov The thiazole scaffold's ability to engage in various chemical interactions allows it to bind to diverse biological targets. Researchers have successfully synthesized numerous thiazole-containing compounds that have shown potent activity against various pathogens and cancer cell lines. mdpi.commdpi.comresearchgate.net The adaptability of the thiazole ring for chemical modification makes it a valuable building block for creating new therapeutic agents with improved potency and selectivity. fabad.org.tr
Rationale for Investigating Hybrid Nicotinic Acid-Thiazole Architectures in Academic Research
The strategy of combining two or more pharmacophores into a single hybrid molecule is a well-established approach in drug design. This concept, known as molecular hybridization, aims to create novel compounds with potentially enhanced biological activity, improved selectivity, or a broader spectrum of action compared to the individual components.
The investigation of hybrid architectures that fuse a nicotinic acid (a pyridine derivative) scaffold with a thiazole motif is driven by sound scientific reasoning. Both parent scaffolds possess a diverse and well-documented history of biological significance. By integrating the structural features of pyridine and thiazole, researchers aim to:
Target Multiple Pathways: Create molecules that can interact with multiple biological targets or pathways, which can be particularly advantageous in treating complex multifactorial diseases like cancer or microbial infections. nih.gov
Enhance Binding Affinity: The combined structure may offer novel binding modes or improved affinity to specific biological receptors or enzymes.
Modulate Physicochemical Properties: The fusion of the two rings can alter key properties like solubility, lipophilicity, and metabolic stability, which are crucial for a compound's pharmacokinetic profile.
Academic research into compounds like nicotinamide-thiazole derivatives has demonstrated that such hybrids can exhibit significant antimicrobial activity. researchgate.net Studies synthesizing and evaluating novel thiazole derivatives incorporating a pyridine moiety have identified compounds with promising antibacterial and antifungal properties. nih.gov This foundational research provides a strong rationale for the continued exploration of novel nicotinic acid-thiazole hybrids, such as 5-(Thiazol-5-yl)nicotinic acid, as potential leads for new therapeutic agents.
Chemical Identity and Properties of this compound
While extensive research into the synthesis and biological activity of the specific compound this compound is not widely available in published literature, its fundamental chemical properties and identity have been established.
| Property | Value | Source(s) |
| CAS Number | 1346687-52-2 | chemicalbook.comchemscene.com |
| Molecular Formula | C₉H₆N₂O₂S | chemscene.com |
| Molecular Weight | 206.22 g/mol | chemscene.com |
| Synonyms | None | chemscene.com |
| SMILES | C1=C(C=NC=C1C(=O)O)C2=CN=CS2 | chemscene.com |
| Topological Polar Surface Area | 63.08 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
This table is interactive. Click on the headers to sort.
Detailed experimental data, including specific research findings on the synthesis, characterization, and biological evaluation of this compound, are limited in publicly accessible scientific databases. Further investigation is required to fully elucidate its potential within medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
1346687-52-2 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-1-6(2-10-3-7)8-4-11-5-14-8/h1-5H,(H,12,13) |
InChI Key |
ITXLHSIOBSSRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=CN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-(Thiazol-5-yl)nicotinic Acid and its Derivatives
The creation of the thiazole-pyridine framework relies on established organic chemistry reactions, which can be broadly categorized into precursor derivatization, direct coupling of the heterocyclic rings, and multi-component assembly methods.
A common strategy for building heterocyclic systems involves the use of versatile precursors that can be chemically manipulated to form the desired ring structure. Nicotinic acid hydrazide, which is readily synthesized from nicotinic acid, serves as a valuable starting material in this context researchgate.netmdpi.com. The general approach involves converting the hydrazide into a reactive intermediate, such as a thiosemicarbazide (B42300) or a hydrazone, which then undergoes cyclization to form the thiazole (B1198619) ring.
For instance, nicotinic acid hydrazide can be reacted with various aromatic aldehydes to produce Schiff bases researchgate.net. These intermediates can then be treated with reagents like thioglycolic acid to yield thiazolidinone derivatives researchgate.net. Another pathway involves the reaction of a hydrazide-hydrazone derivative with phenyl isothiocyanate to form a potassium sulfide (B99878) salt intermediate, which can subsequently be cyclized with α-haloketones nih.gov. Similarly, carbohydrazides can be condensed with aldehydes to form acyl-hydrazones, which are key precursors for further cyclization into thiazole-containing compounds mdpi.comdergipark.org.tr. The synthesis of the initial nicotinic acid hydrazide precursor is typically achieved through the reaction of nicotinoyl chloride (derived from nicotinic acid and a chlorinating agent like phosphorus pentachloride) with hydrazine (B178648) hydrate (B1144303) researchgate.net.
Transition-metal-catalyzed cross-coupling reactions provide a direct and powerful method for forging a carbon-carbon bond between pre-synthesized pyridine (B92270) and thiazole rings. The Suzuki-Miyaura and Stille reactions are prominent examples of this approach.
The Suzuki-Miyaura coupling typically involves the reaction of a pyridine-boronic acid (or ester) with a halo-thiazole, or vice-versa, in the presence of a palladium catalyst and a base nih.govnih.gov. This method has been successfully applied to the synthesis of various 5-substituted thiazoles rsc.org. However, the reactivity can be sensitive to the specific substrates used; for example, the coupling of pyridine-2-sulfonyl fluoride (B91410) with a thiazole boronic ester has been reported to result in low reactivity, potentially due to catalyst poisoning by the thiazole moiety nih.govcdnsciencepub.com.
The Stille reaction offers an alternative cross-coupling strategy, utilizing an organotin reagent. This method has been developed for the synthesis of 2-hetaryl thiazoles through the interaction of halothiazoles with organostannanes, again catalyzed by a palladium complex researchgate.net. The selection of the catalyst and reaction conditions is crucial for maximizing the yield of the desired coupled product and minimizing side reactions researchgate.net.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity and diversity researchgate.net. The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide, is frequently adapted into a one-pot, multi-component format to produce a wide array of thiazole derivatives wikipedia.orgsynarchive.comyoutube.comresearchgate.net.
This strategy has been employed to synthesize novel 2-thiazolyl pyridines and pyrazolo-thiazole substituted pyridines in a one-pot, three-component fashion researchgate.netmdpi.com. For example, a reaction between 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can yield thiazole and thiazolyl-pyrazole derivatives in excellent yields acgpubs.org. The mechanism often involves the in-situ formation of an intermediate from two components, which then reacts with the third component to complete the synthesis acgpubs.org. This approach is valued for its operational simplicity, reduced waste, and the ability to rapidly build libraries of structurally diverse compounds researchgate.netmdpi.com.
Optimization of Synthetic Pathways for Research Scale-Up
Transitioning a synthetic route from laboratory discovery to a larger research scale requires careful optimization of reaction conditions to maximize yield, improve efficiency, and ensure sustainability.
Significant efforts have been directed towards optimizing the synthesis of thiazole derivatives by exploring different energy sources and catalytic systems. A key area of improvement has been the use of microwave irradiation and ultrasonic energy as alternatives to conventional heating.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to traditional reflux conditions nih.gov. For example, the microwave-assisted Hantzsch reaction for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines resulted in higher yields and required significantly less time (minutes vs. hours) and less rigorous purification than the same reaction under conventional heating nih.gov. Similarly, ultrasonic irradiation has been used in the Hantzsch synthesis to produce thiazole derivatives in high yields (79%-90%) nih.gov. The table below summarizes a comparative study of different heating methods.
| Entry | Substituted Benzaldehyde | Method | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Conventional Heating | 180 | 80 | nih.gov |
| 2 | Benzaldehyde | Ultrasonic Irradiation | 30 | 90 | nih.gov |
| 3 | 4-Chlorobenzaldehyde | Conventional Heating | 180 | 75 | nih.gov |
| 4 | 4-Chlorobenzaldehyde | Ultrasonic Irradiation | 30 | 88 | nih.gov |
| 5 | 4-Nitrobenzaldehyde | Conventional Heating | 120 | 79 | nih.gov |
| 6 | 4-Nitrobenzaldehyde | Ultrasonic Irradiation | 20 | 85 | nih.gov |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiazole derivatives, this has led to the exploration of eco-friendly solvents, reusable catalysts, and energy-efficient methods bepls.comnih.gov.
One significant advancement is the replacement of hazardous organic solvents with greener alternatives. Aqueous media have been successfully used for Suzuki-Miyaura cross-coupling reactions to produce 5-substituted thiazoles, facilitated by microwave irradiation rsc.org. Deep eutectic solvents are also being investigated as promising, safer reaction media mdpi.com.
The development of recyclable catalysts is another cornerstone of greener synthesis. Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives nih.gov. Similarly, a recyclable cross-linked chitosan (B1678972) hydrogel has been employed as an effective and eco-friendly biocatalyst for thiazole synthesis under ultrasonic irradiation mdpi.com. These catalytic systems offer advantages such as high yields, mild reaction conditions, and the ability to be recovered and reused without significant loss of efficiency nih.govmdpi.com. The combination of multi-component reactions with green chemistry principles represents a powerful and sustainable approach to the synthesis of complex molecules like this compound and its analogues bepls.com.
Strategies for Chemical Derivatization of the this compound Core
The derivatization of the this compound core can be systematically approached by targeting its three main components: the carboxylic acid moiety, the thiazole ring, and the pyridine nucleus. Each of these sites offers unique opportunities for chemical modification, enabling a comprehensive exploration of the molecule's potential.
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues. Standard organic chemistry transformations can be readily applied to this moiety to generate esters, amides, and bioisosteric replacements, each with distinct properties.
Amide and Ester Formation: The carboxylic acid can be converted to an acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, which is then reacted with a variety of amines or alcohols to yield the corresponding amides and esters. sciencescholar.us This approach allows for the introduction of a diverse range of substituents, enabling the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, coupling with different primary and secondary amines can introduce various alkyl, aryl, or heterocyclic groups. researchgate.netnih.gov
| Derivative Type | Reactant | Potential R Group |
|---|---|---|
| Amide | Primary Amine (R-NH2) | Methyl, Ethyl, Phenyl, Benzyl |
| Amide | Secondary Amine (R2NH) | Dimethylamine, Piperidine, Morpholine |
| Ester | Alcohol (R-OH) | Methanol, Ethanol, Isopropanol |
Bioisosteric Replacement: In medicinal chemistry, it is often desirable to replace a carboxylic acid group with a bioisostere to improve pharmacokinetic properties or metabolic stability. drugbank.com Tetrazoles are common bioisosteres of carboxylic acids due to their similar pKa values and planar structure. rug.nlb-pompilidotoxin.comnih.gov The synthesis of a 5-(tetrazol-5-yl) analogue of this compound would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide, such as sodium azide. researchgate.net
The thiazole ring offers additional sites for modification, primarily at the C2 and C4 positions, which are not involved in the linkage to the pyridine ring. Introducing various substituents at these positions can significantly influence the electronic properties and steric profile of the entire molecule, which is a key strategy in structure-activity relationship (SAR) studies. nih.govglobalresearchonline.netnih.gov The reactivity of the thiazole ring can be modulated by the presence of electron-donating or electron-withdrawing groups. globalresearchonline.net
The introduction of different functional groups allows for a systematic investigation of their effects on the molecule's biological targets. For example, the presence of electron-donating groups like methyl or methoxy (B1213986) groups can be contrasted with electron-withdrawing groups such as halogens or nitro groups to probe the electronic requirements for activity. nih.govnih.gov
| Position on Thiazole | Substituent (R) | Electronic Effect | Potential Influence |
|---|---|---|---|
| C2 or C4 | -CH3, -OCH3 | Electron-donating | Increased electron density in the ring |
| C2 or C4 | -Cl, -Br, -F | Electron-withdrawing | Decreased electron density, potential for halogen bonding |
| C2 or C4 | -NO2 | Strongly electron-withdrawing | Significant alteration of electronic properties |
| C2 or C4 | -NH2 | Electron-donating | Potential for hydrogen bonding |
Synthetic access to these substituted thiazoles can be achieved through various established methods, such as the Hantzsch thiazole synthesis, by using appropriately substituted thioamides and α-haloketones as starting materials. bepls.comnih.gov
The pyridine ring of the this compound core is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov
Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is often challenging and requires harsh conditions. chemrxiv.org However, the reactivity can be enhanced by converting the pyridine to its N-oxide. scripps.edu The pyridine nitrogen can be oxidized using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. oc-praktikum.de The resulting pyridine-N-oxide is more susceptible to electrophilic attack, particularly at the 4-position. For example, nitration of the pyridine-N-oxide can be achieved using a mixture of fuming nitric acid and sulfuric acid. oc-praktikum.de Subsequent deoxygenation of the N-oxide can restore the pyridine ring.
Halogenation: Direct halogenation of pyridines can be achieved under specific conditions. For instance, 3-selective halogenation can be accomplished via Zincke imine intermediates. chemrxiv.org Alternatively, halogenation at the 2- and 4-positions can be facilitated through the pyridine-N-oxide intermediate. nih.gov
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position. nih.govyoutube.com For instance, if a chloro or bromo substituent were introduced onto the pyridine ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates. researchgate.net
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| N-Oxidation | m-CPBA or H2O2 | This compound N-oxide |
| Nitration (via N-oxide) | HNO3/H2SO4 | 4-Nitro-5-(thiazol-5-yl)nicotinic acid N-oxide |
| Halogenation | e.g., NBS, NCS | Halogenated this compound derivatives |
| Nucleophilic Substitution (on a halo-derivative) | Nu- (e.g., R2NH, RO-) | Substituted pyridine derivatives |
Medicinal Chemistry and Drug Discovery Applications
5-(Thiazol-5-yl)nicotinic Acid as a Privileged Scaffold in Ligand Design
The this compound core structure represents a significant "privileged scaffold" in the field of medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. mdpi.comresearchgate.net Its aromaticity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a valuable component in ligand design. mdpi.com
When fused with a nicotinic acid moiety (a pyridinecarboxylic acid), the resulting scaffold combines the features of both heterocyclic systems. This combination offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and potential coordination sites, allowing for diverse interactions with a wide range of biological macromolecules, including enzymes and receptors. mdpi.com Researchers have exploited this versatile scaffold to develop ligands for various pathological conditions, demonstrating its broad applicability in drug discovery. mdpi.comresearchgate.net
The inherent versatility of the this compound scaffold has spurred extensive efforts in the design and synthesis of a wide array of novel analogs and homologs. Synthetic strategies often involve modifying the core structure at several key positions to explore the chemical space and optimize biological activity. Common approaches include the reaction of thioamides with α-haloketones or related synthons to construct the thiazole ring. mdpi.comnih.gov
One prevalent strategy involves the derivatization of the carboxylic acid group of the nicotinic acid portion to form amides, esters, or other bioisosteres. For instance, nicotinic acid hydrazide has been used as a starting material to incorporate the core structure into new pyrazole (B372694) derivatives. nih.gov Similarly, the synthesis of various N- and C-terminal substitutions on amino acid-derived thiazole scaffolds highlights the modularity of the synthetic routes, allowing for the creation of extensive compound libraries. nih.gov
Another key area of modification is the substitution on both the thiazole and pyridine (B92270) rings. Synthetic chemists have developed multi-step reaction sequences to introduce a variety of functional groups. For example, starting from 5-acetyl-4-methyl-2-(methylamino)thiazole, a series of reactions can be performed to build more complex, fused heterocyclic systems attached to the core scaffold. mdpi.com Multicomponent reactions have also been employed as an efficient method to construct substituted pyridine rings fused or linked to a thiazole moiety in a single pot. mdpi.com These synthetic endeavors have led to the generation of large families of related compounds, each with unique physicochemical properties and potential biological activities.
Scaffold hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. The goal is to create a hybrid compound with a novel or enhanced biological activity profile, potentially capable of overcoming drug resistance or interacting with multiple targets simultaneously. nih.gov The this compound scaffold is an ideal candidate for such strategies due to its synthetic tractability and established biological relevance.
Numerous studies have reported the successful hybridization of the thiazole nucleus with other heterocyclic systems. For example, thiazole rings have been linked to coumarin, pyrazoline, and imidazotriazole moieties to generate novel compounds with potent antimicrobial or anti-tubercular activities. nih.govnih.gov In one approach, bis-thiazole derivatives linked to an azo-sulfamethoxazole core were synthesized, effectively merging the structural features of thiazole with those of sulfa drugs to create new antimicrobial agents. nih.gov Another strategy involves the fusion of the thiazole ring with other heterocycles to create polycyclic systems, such as imidazo[2,1-b]thiazoles, which have shown promising biological activities. mdpi.com These hybridization approaches expand the chemical diversity of compounds derived from the this compound core, leading to the discovery of molecules with unique therapeutic potential.
Methodologies for Lead Compound Identification and Optimization in Pre-clinical Research
The identification of lead compounds is a critical first step in the drug discovery pipeline, involving the screening of large compound libraries to find molecules with promising biological activity against a specific target. frontiersin.org For scaffolds like this compound, several methodologies are employed. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, but more targeted, rational approaches are often preferred.
One such approach is fragment-based drug design, where small molecular fragments corresponding to parts of the scaffold are screened for weak binding to the target. Promising fragments are then grown or linked together to create a more potent lead compound. Computational methods, such as virtual screening and molecular docking, play a crucial role in modern lead identification. mdpi.com These in silico techniques use the three-dimensional structure of a biological target to predict which molecules from a virtual library are most likely to bind, thereby prioritizing compounds for synthesis and experimental testing. frontiersin.orgmdpi.com For instance, a strategy for identifying new agonists for the niacin receptor GPR109a began with known activators and used a binding hypothesis to focus on pyrazole acid derivatives, a class of compounds related to the nicotinic acid core. nih.govsigmaaldrich.com
Once a lead compound is identified, it undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This is typically an iterative process involving the synthesis and testing of numerous analogs, guided by Structure-Activity Relationship (SAR) studies. For example, in the development of potent FMS-Like Tyrosine Kinase-3 (FLT3) inhibitors, an initial lead series was identified but found to have suboptimal oral pharmacokinetic properties. acs.org A new series of compounds was then designed, which lacked a problematic carboxamide group and incorporated a water-solubilizing moiety, leading to the identification of the clinical candidate AC220. acs.org This process demonstrates the systematic approach of modifying a lead structure to achieve a desirable profile for pre-clinical development.
Structure-Activity Relationship (SAR) Studies Guiding Rational Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological effects of each change, researchers can build a comprehensive understanding that guides the rational design of more potent and selective analogs. For derivatives of the this compound scaffold, SAR studies have been instrumental in optimizing their therapeutic potential across various targets.
Key modifications often explored include the nature and position of substituents on both the thiazole and pyridine rings. For instance, in a series of histamine (B1213489) H3 receptor antagonists, it was observed that the point of attachment to the thiazole ring was crucial for activity. nih.gov Compounds with a substituent at the 5-position of the thiazole ring displayed significantly higher potency than their analogs substituted at the 4-position. nih.gov Furthermore, the introduction of electron-withdrawing groups on a phenyl ring appended to the core structure often leads to a slight increase in activity. nih.gov
In the development of anticancer agents, SAR studies on 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives targeting Receptor tyrosine kinase-like orphan receptor 1 (ROR1) revealed important structural requirements. The modification of substituents on the benzamide portion led to the discovery that certain groups could significantly enhance anti-proliferative activity and selectivity against cancer cell lines. nih.gov For example, compound 7h from this study showed a 12-fold higher selectivity index compared to the lead compound. nih.gov These studies underscore the power of SAR in refining molecular architecture to maximize therapeutic effect and minimize off-target activity.
The following table summarizes representative SAR findings for compounds containing a thiazole-heterocycle core.
| Compound Series | Core Scaffold | Key Structural Modifications | Biological Target/Activity | Key SAR Findings |
|---|---|---|---|---|
| Histamine H3 Antagonists | Thiazolyl-propylpiperazine | Position of the side chain on the thiazole ring (C4 vs. C5). | Histamine H3 Receptor | Substitution at position 5 of the thiazole ring is highly favorable for activity compared to position 4. nih.gov |
| ROR1 Inhibitors | Aminobenzothiazolyl-benzamide | Substitution on the terminal benzamide ring. | Anticancer (ROR1 Inhibition) | Specific substitutions on the benzamide moiety dramatically improved potency and selectivity against NSCLC cell lines. nih.gov |
| Antimicrobial Agents | Pyrazolinyl-thiazole | Variations in substituents on the pyrazoline and thiazole rings. | Antibacterial/Antifungal | The presence of specific aryl groups on the pyrazoline ring was found to be critical for antimicrobial activity. nih.gov |
| Vasorelaxants | Adamantylthio-nicotinic acid | Modification of the carboxylic acid group (amide, nitrile). | Vasorelaxation | The acid, amide, and nitrile derivatives all exhibited dose-dependent vasorelaxation, indicating some tolerance for modification at this position. mdpi.com |
Pharmacological and Biochemical Studies in Vitro Focus
Enzyme Inhibition and Modulation Investigations
The inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type II diabetes. researchgate.netresearchgate.netspringernature.com These enzymes, located in the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. springernature.com By slowing this process, inhibitors can effectively reduce the rate of glucose absorption into the bloodstream. researchgate.net
While direct studies on 5-(Thiazol-5-yl)nicotinic acid are limited, research into related nicotinic acid derivatives has shown promising results in this area. A study focused on a series of 5-amino-nicotinic acid derivatives demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. researchgate.netnih.gov The synthesized compounds exhibited IC50 values for α-amylase inhibition ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL. researchgate.netnih.gov For α-glucosidase, the IC50 values were between 12.01 ± 0.09 and 38.01 ± 0.12 µg/mL. researchgate.netnih.gov Several of these derivatives showed inhibitory activity comparable to the standard drug, acarbose, highlighting the potential of the nicotinic acid scaffold in developing new agents for diabetes management. nih.gov
Table 1: In Vitro Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives
| Enzyme | IC50 Range (µg/mL) | Standard Drug |
|---|---|---|
| α-Amylase | 12.17 - 37.33 | Acarbose |
| α-Glucosidase | 12.01 - 38.01 | Acarbose |
Data derived from studies on a series of 13 derivatives. researchgate.netnih.gov
Tyrosyl-tRNA synthetase (TyrRS) is a vital enzyme in protein biosynthesis, responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule. ahajournals.org Its essential role in microbial life makes it an attractive target for the development of novel antibacterial agents. ahajournals.org
Derivatives of nicotinic acid have been investigated for their antimicrobial properties, with molecular docking studies suggesting that their activity may be linked to the inhibition of TyrRS. nih.gov In one study, certain acylhydrazone derivatives of nicotinic acid displayed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. nih.gov Computational analysis of the most active compounds revealed a strong binding affinity to the active site of TyrRS, correlating with their observed antibacterial efficacy. nih.gov This suggests that the nicotinic acid framework, potentially including thiazole-substituted variants, could serve as a basis for designing new TyrRS inhibitors to combat bacterial infections. ahajournals.org
Nitroreductases are a class of enzymes, particularly found in bacteria like Escherichia coli, that catalyze the reduction of nitroaromatic compounds. nih.gov This capability has garnered significant interest in the field of oncology, specifically for gene-directed enzyme prodrug therapy (GDEPT), where the enzyme converts a non-toxic prodrug into a potent cytotoxic agent at the tumor site. nih.gov
Structural studies have provided insight into the interaction between these enzymes and nicotinic acid. The crystal structure of E. coli nitroreductase has been solved in a complex with nicotinic acid, which acts as a substrate analogue. nih.gov The analysis revealed that the nicotinic acid molecule stacks between the flavin mononucleotide (FMN) cofactor and a key phenylalanine residue (Phe124) in the enzyme's active site. nih.gov This positioning is optimal for hydride transfer from the NAD(P)H coenzyme to the FMN, a critical step in the catalytic cycle. nih.gov This demonstrated interaction underscores the ability of the nicotinic acid moiety to bind within the active site of nitroreductase, a principle that could be relevant for designing prodrugs or modulators based on the this compound structure.
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis in mammals. nih.gov This pathway recycles nicotinamide (NAM) back into NAD+, a crucial coenzyme for cellular metabolism and signaling. nih.govnih.gov Given its role, NAMPT is a target for both cancer therapy (inhibitors) and for treating age-related diseases (activators). nih.gov
Pharmacological activation of NAMPT presents an alternative to dietary NAD+ supplementation. nih.gov Small molecule positive allosteric modulators (N-PAMs) have been discovered that bind to a "rear channel" of the NAMPT enzyme, increasing its activity and relieving feedback inhibition by NAM and NAD+. nih.gov While direct studies on this compound are not available, the core nicotinic acid/nicotinamide structure is central to the enzyme's function. The enzyme catalyzes the reaction of NAM with α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). nih.govnih.gov The development of various 3-pyridyl inhibitors and 4-pyridyl activators demonstrates that modifications on the pyridine (B92270) ring, such as the addition of a thiazole (B1198619) group, could potentially modulate NAMPT activity, either by inhibiting or enhancing NAD+ biosynthesis. nih.gov
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key pro-inflammatory enzymes that are often upregulated in response to stress, infection, or injury. researchgate.netnih.gov Their products, prostaglandins (B1171923) and nitric oxide (NO) respectively, are critical mediators of inflammation, and their dysregulation is implicated in various pathologies. caldic.com There is a complex interplay between the NOS and COX pathways, where products from one can influence the expression and activity of the other. researchgate.net
Recent research has identified nicotinic acid derivatives as a promising scaffold for developing potent and selective anti-inflammatory agents targeting the COX-2 enzyme. researchgate.netnih.gov In vitro assays have shown that certain novel series of nicotinate (B505614) derivatives exhibit highly potent COX-2 inhibitory activity, with some compounds being equipotent to the selective inhibitor celecoxib. researchgate.net Molecular docking studies support these findings, showing that these derivatives fit well within the COX-2 active site. researchgate.netnih.gov
Regarding iNOS, studies on nicotinamide have shown it can inhibit NO production in activated macrophages by inhibiting iNOS enzyme activity. nih.gov Furthermore, some of the same nicotinic acid derivatives that inhibit COX-2 also demonstrate superior anti-inflammatory effects through potent inhibition of nitrite (B80452) production, a marker for NO synthesis by iNOS. nih.gov This dual inhibition of both COX-2 and iNOS pathways by compounds sharing a nicotinic acid core suggests that this compound could possess significant anti-inflammatory properties.
Table 2: COX-2 Inhibition by Nicotinic Acid Derivatives
| Compound Series | In Vitro Activity | Selectivity |
|---|---|---|
| 1,3,4-Oxadiazole based | IC50 = 0.04 – 0.16 μM | SI = 60.71 – 337.5 |
| Nicotinate Derivatives | Equipotent to Celecoxib | Preferential for COX-2 over COX-1 |
Data from in vitro cyclooxygenase inhibition assays. researchgate.net
Beyond the aforementioned enzymes, the structural motifs within this compound suggest potential interactions with a variety of other enzyme targets.
Methionine Aminopeptidases (MetAPs): These enzymes are essential for bacterial survival, making them attractive antibacterial targets. nih.gov Research has shown that compounds containing a thiazole ring, such as substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, can act as inhibitors of mycobacterial MetAP1. researcher.life This indicates that the thiazole moiety of this compound could potentially interact with the active site of MetAPs.
Lysine-specific Demethylase 5 (KDM5): The KDM5 family of histone demethylases plays a role in cancer by regulating gene transcription. researchgate.netmdpi.com While direct evidence is lacking, the development of small molecule inhibitors for KDM5 enzymes is an active area of cancer research, and heterocyclic scaffolds are common in kinase and enzyme inhibitor design. nih.govnih.gov
3-Hydroxyanthranilate 3,4-Dioxygenase (3HAO): This enzyme is a key player in the kynurenine (B1673888) pathway, which leads to the de novo biosynthesis of NAD+. nih.gov Potent competitive inhibitors of 3HAO have been identified, such as 4-halo-3-hydroxyanthranilic acids, establishing that the anthranilic acid core can be targeted. nih.gov
Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a kinase involved in stress and inflammatory responses and is a target for diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net Significantly, a novel class of ASK1 inhibitors has been identified based on a benzothiazol-2-yl-dihydropyrrol-2-one scaffold, with one compound showing an IC50 of 0.52 μM. nih.gov This directly links the thiazole heterocycle to the inhibition of ASK1.
Cholinesterases: Acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease. nih.gov The thiazole ring is a relevant component in the design of new AChE inhibitors. Studies on thiazoloindazole-based compounds have revealed their potential to act as effective AChE inhibitors, with some outperforming the standard drug donepezil (B133215) in molecular docking studies. nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a well-established target in cancer therapy. nih.govnih.gov Thiazole and specifically benzothiazole (B30560) derivatives have been reported for their antitumor activity, which in some cases involves the inhibition of the EGFR-TK catalytic domain by competing with ATP. researchgate.net Derivatives of icotinib, an EGFR inhibitor, have also shown potent activity. frontiersin.org
Receptor Binding and Agonist/Antagonist Activity Profiling
In vitro studies are fundamental to elucidating the pharmacological profile of a compound by examining its direct interactions with specific biological targets. For this compound, its structural motifs—a nicotinic acid core and a thiazole ring—suggest potential interactions with several receptor families. The following sections detail the known and potential receptor binding activities based on studies of these core structures and related derivatives.
G Protein-Coupled Receptors (GPCRs), with Emphasis on HCA2/GPR109a Interaction
The nicotinic acid moiety of the compound is the defining feature for interaction with the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. wikipedia.orgnih.gov HCA2 is a G protein-coupled receptor belonging to the Gi/o family. Nicotinic acid is the primary pharmacological agonist for this receptor. nih.govnih.gov
Upon binding, nicotinic acid and its derivatives are known to activate HCA2, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This mechanism is central to the anti-lipolytic effects observed in adipocytes. nih.gov Furthermore, activation of HCA2 in immune cells like macrophages has been shown to exert anti-inflammatory effects. For instance, nicotinic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages, an effect that is absent in macrophages from HCA2 knockout mice. nih.gov This suggests that the nicotinic acid-HCA2 axis serves as a negative regulator of macrophage activation. nih.gov While direct binding studies for this compound on HCA2 are not extensively detailed in the available literature, its structural similarity to nicotinic acid strongly implies it would act as a ligand, and potentially an agonist, at this receptor.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) and Allosteric Modulatory Mechanisms
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. unimib.it While the term "nicotinic" in this compound refers to its pyridine-3-carboxylic acid structure and not a direct derivation from nicotine, compounds containing this pyridine core can interact with nAChRs.
More significantly, the thiazole moiety is present in a number of known allosteric modulators of nAChRs. Allosteric modulators bind to sites on the receptor that are distinct from the acetylcholine binding site, altering the receptor's response to agonists. unimib.itnih.gov Positive allosteric modulators (PAMs) can enhance agonist potency or efficacy, potentially offering therapeutic advantages by augmenting physiological signaling without causing direct, continuous activation that can lead to receptor desensitization. nih.govresearchgate.net For example, compounds containing thiazole rings have been investigated for their ability to modulate nAChR activity, particularly the α7 subtype, which is a target for cognitive enhancement. nih.govnih.gov Therefore, it is plausible that this compound could exhibit allosteric modulatory activity at certain nAChR subtypes, although specific experimental data confirming this are required.
Dopamine (B1211576) Receptors (e.g., D3R) Ligand Binding Studies
The dopamine D3 receptor (D3R) is a G protein-coupled receptor implicated in various neurological and psychiatric conditions. nih.gov Due to the high structural similarity between D2 and D3 receptors, developing subtype-selective ligands is a significant challenge. frontiersin.org Research into D3R ligands has explored various chemical scaffolds. Notably, derivatives containing thiazole rings have been evaluated for their D3R binding affinity and selectivity.
In some studies, N-phenylpiperazine analogs incorporating a thiazole moiety have been synthesized and tested. mdpi.com These studies have shown that thiazole-containing compounds can bind with high affinity to the D3R. For instance, in a comparative study, thiophene (B33073) and thiazole analogs were evaluated, with some compounds demonstrating high D3R affinity (Ki values in the low nanomolar range) and significant selectivity over the D2R. mdpi.com The benzamide (B126) structure, related to the nicotinic acid portion of this compound, is also a common feature in D2/D3 receptor ligands. frontiersin.org This suggests that this compound possesses structural elements that could potentially contribute to binding at the D3R, though its specific affinity and selectivity profile remains to be determined through direct ligand binding assays.
Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)
The metabotropic glutamate receptor 5 (mGluR5) is a GPCR that plays a crucial role in synaptic plasticity and is a target for treating various central nervous system disorders. The modulation of mGluR5 by thiazole-containing compounds has been documented. Specifically, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a well-characterized negative allosteric modulator (NAM) of mGluR5. nih.gov
Studies using MTEP have shown that blocking mGluR5 can decrease nicotine-seeking behavior in preclinical models. nih.gov The structure of MTEP, which combines a pyridine ring with a thiazole ring, shares a structural heritage with this compound. This similarity suggests a potential for this compound to interact with mGluR5, possibly as an allosteric modulator. However, the specific nature of this interaction—whether it would be as a positive or negative modulator, or if it binds at all—would require dedicated in vitro pharmacological profiling.
Binding to Receptors for Advanced Glycation End-products (RAGE)
The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in chronic inflammation, diabetes, and neurodegenerative diseases. nih.gov RAGE binds to a variety of ligands, including advanced glycation end-products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1). nih.gov The interaction of these ligands with RAGE initiates intracellular signaling cascades that promote inflammatory and oxidative stress responses. While extensive research has focused on developing RAGE inhibitors, direct, high-affinity binding of small molecules containing nicotinic acid or thiazole scaffolds specifically to RAGE has not been extensively characterized in publicly available literature. The development of RAGE antagonists has primarily focused on peptides, antibodies, and other small molecules that disrupt the ligand-RAGE interaction. nih.govresearchgate.net Therefore, the potential for this compound to bind to RAGE is speculative and not supported by current direct evidence.
Antimicrobial Activity Evaluation (In Vitro Antibacterial and Antifungal)
The combination of the nicotinic acid (a pyridine derivative) and thiazole moieties suggests that this compound may possess antimicrobial properties. Both pyridine and thiazole rings are core components of numerous compounds with established antibacterial and antifungal activities. researchgate.netnih.gov
Studies on various nicotinamide and nicotinic acid derivatives have demonstrated a range of antimicrobial effects. nih.govnih.gov For example, certain newly synthesized nicotinic acid hydrazides showed inhibitory activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. nih.gov Similarly, the thiazole ring is a well-known pharmacophore in antimicrobial drug discovery. Thiazole derivatives have been reported to exhibit potent activity against both bacteria and fungi, including resistant strains. researchgate.netnih.govsemanticscholar.org For instance, a study of novel nicotinamide-thiazole derivatives showed that some compounds had a significant zone of inhibition against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. researchgate.net
The antifungal activity of these classes of compounds has also been well-documented, particularly against Candida albicans. nih.govsemanticscholar.orgumb.edu.plnih.gov Some novel thiazole derivatives have shown very strong antifungal effects against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range, comparable or even superior to standard antifungals like nystatin. nih.gov The proposed mechanisms of action often involve disruption of the fungal cell wall or membrane. nih.gov
Given this evidence, this compound is a candidate for in vitro antimicrobial screening. The data below is compiled from studies on related nicotinamide and thiazole derivatives to illustrate the potential range of activity.
Table 1: In Vitro Antimicrobial Activity of Representative Nicotinamide and Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Nicotinic Acid Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |
| Nicotinic Acid Acylhydrazone | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | nih.gov |
| Nicotinamide-Thiazole Derivative | Staphylococcus aureus | Zone of Inhibition: 27-34 mm | researchgate.net |
| Nicotinamide-Thiazole Derivative | Escherichia coli | Zone of Inhibition: 27-34 mm | researchgate.net |
| Thiazole Derivative | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |
| Nicotinamide Derivative (16g) | Candida albicans SC5314 | 0.25 | semanticscholar.org |
| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | 0.125 - 1 | semanticscholar.org |
Analysis of Broad-Spectrum Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated a wide range of antibacterial activities. For instance, a series of novel nicotinamides synthesized from nicotinic acid and thiocarbohydrazones were tested against several bacterial strains. The results indicated varied efficacy, with some compounds showing significant inhibitory effects on both Gram-positive and Gram-negative bacteria nih.gov.
One study highlighted a nicotinic acid derivative, specifically an acylhydrazone (compound 13), which exhibited promising activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL nih.gov. Another related compound from the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline series (compound 25) was found to be active against all tested strains, showing particular promise against Gram-positive bacteria nih.gov.
Furthermore, research into 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share structural similarities, revealed that some of these compounds were more potent than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against certain bacterial strains mdpi.com. Specifically, compounds 1, 4, 10, and 13 from this series showed good activity against E. coli and B. cereus mdpi.com.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected nicotinic acid and thiazole derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |
| Acylhydrazone of Nicotinic Acid (Compound 13) | Gram-positive bacteria (general) | 1.95–15.62 | nih.gov |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |
Investigation of Activity against Drug-Resistant Microorganisms (e.g., MRSA, VISA, VRSA)
The emergence of drug-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Derivatives of this compound have been evaluated for their potential to combat such pathogens.
In one study, an acylhydrazone derivative of nicotinic acid (compound 13) demonstrated activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a MIC value of 7.81 µg/mL nih.gov. A related 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative (compound 25) also showed activity against the same MRSA strain with a MIC of 15.62 µg/mL nih.gov.
Another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones found that several compounds in this series exhibited activity against resistant strains of MRSA, Escherichia coli, and Pseudomonas aeruginosa mdpi.com. Notably, compounds 4, 8, 12, 14, and 15 from this series showed better activity than reference drugs against MRSA mdpi.com.
While there is emerging data on the activity of related compounds against MRSA, specific studies on the efficacy of this compound or its direct derivatives against vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) are not extensively documented in the reviewed literature.
The table below presents the MIC values of selected nicotinic acid and thiazole derivatives against MRSA.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | nih.gov |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (Compound 25) | Staphylococcus aureus MRSA ATCC 43300 | 15.62 | nih.gov |
Antiproliferative Activity in Cellular Models
The antiproliferative potential of thiazole and nicotinic acid derivatives has been explored in various cancer cell lines. While specific data for this compound is limited, studies on related structures provide insights into the potential of this chemical scaffold.
A series of novel thiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One compound, 4c, was particularly active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells mdpi.com.
Another study on thiazolyl pyridine hybrids linked with a thiophene moiety investigated their anticancer activity against the A549 lung cancer cell line. Several of these compounds displayed excellent cytotoxic activities, with some exhibiting IC50 values lower than the reference drug doxorubicin (B1662922) nih.gov. For instance, compound 8e showed an IC50 of 0.302 µM nih.gov.
The antiproliferative activity of these derivatives is often attributed to their interaction with key cellular targets. For example, compound 4c was found to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis mdpi.com.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected thiazole and nicotinic acid derivatives in various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | mdpi.com |
| Thiazole Derivative (Compound 4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | mdpi.com |
| Thiazolyl Pyridine Hybrid (Compound 8e) | A549 (Lung Cancer) | 0.302 | nih.gov |
| Thiazolyl Pyridine Hybrid (Compound 5) | A549 (Lung Cancer) | 0.452 | nih.gov |
Anti-inflammatory Activity Assessment in In Vitro Systems
The anti-inflammatory properties of nicotinic acid and its derivatives are well-documented, and compounds incorporating a thiazole moiety have also been investigated for such activities.
A study on new nicotinic acid derivatives screened for their anti-inflammatory activity using MTT and Griess assays found that several compounds exhibited significant anti-inflammatory effects without impacting the viability of macrophages nih.gov. The most active compounds were found to inhibit inflammatory cytokines such as TNF-α and IL-6, as well as iNOS and COX-2 levels in LPS/INF γ-stimulated RAW 264.7 macrophage cells nih.gov.
Another research effort focused on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, which were found to demonstrate moderate to good anti-inflammatory activity, with some showing better activity than the reference drug indomethacin (B1671933) nih.gov. These compounds were identified as selective COX-1 inhibitors nih.gov.
The mechanism of anti-inflammatory action for nicotinic acid derivatives has been linked to the GPR109A receptor, which can modulate the function of immune cells like monocytes and macrophages.
Potential Agrochemical Applications (e.g., Insecticidal, Fungicidal Activity)
The structural motifs of thiazole and nicotinic acid are present in several commercially successful agrochemicals, suggesting that this compound and its derivatives could have potential applications in this field.
Insecticidal Activity: Nicotine itself is a well-known insecticide, and synthetic derivatives, known as neonicotinoids, are widely used. Research into nicotinic acid derivatives has shown promising activity against various insect pests, including the green peach aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and maize weevil (Sitophilus zeamais) . A study on novel N-pyridylpyrazole derivatives containing a thiazole moiety found that some compounds exhibited excellent insecticidal activities against several lepidopteran pests, with LC50 values in the low mg/L range mdpi.com.
Fungicidal Activity: Thiazole derivatives have also been explored for their fungicidal properties. A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, with some compounds showing excellent efficacy against cucumber downy mildew (Pseudoperonospora cubensis) mdpi.com. Another study on isothiazole–thiazole derivatives reported excellent in vivo anti-oomycete activity against P. cubensis and P. infestans nih.gov. Furthermore, novel nicotinamide derivatives have been investigated as succinate (B1194679) dehydrogenase inhibitors, showing potent antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum acs.org.
The table below provides an overview of the agrochemical activities of related thiazole and nicotinic acid derivatives.
| Activity Type | Compound Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Insecticidal | Nicotinic Acid Derivatives | Myzus persicae, Helicoverpa armigera, Sitophilus zeamais | Promising activity | |
| Insecticidal | N-pyridylpyrazole Thiazole Derivative (Compound 7g) | Plutella xylostella | LC50 of 5.32 mg/L | mdpi.com |
| Fungicidal | N-(thiophen-2-yl) Nicotinamide Derivative (Compound 4f) | Pseudoperonospora cubensis | Excellent efficacy (79% control at 200 mg/L) | mdpi.com |
| Fungicidal | Isothiazole–Thiazole Derivatives | P. cubensis, P. infestans | Excellent in vivo anti-oomycete activity | nih.gov |
| Fungicidal | Nicotinamide Derivative (Compound 3a-17) | Rhizoctonia solani | IC50 of 15.8 µM | acs.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a derivative of 5-(Thiazol-5-yl)nicotinic acid, and its target protein at the atomic level.
Molecular docking studies on nicotinic acid and thiazole (B1198619) derivatives have successfully identified potential enzyme targets and elucidated their binding interactions. For instance, in a study involving novel nicotinic acid derivatives, molecular docking was employed to predict and evaluate interactions with potential enzyme targets. One such study identified Escherichia coli Nitroreductase as a target for a nicotinic acid acylhydrazone derivative. mdpi.com The analysis revealed that the compound binds tightly within the enzyme's active site through multiple hydrogen bonds with key amino acid residues. mdpi.com
Similarly, docking studies on thiazole derivatives have been used to investigate interactions with various protein targets, including those implicated in cancer and microbial diseases. These studies help to understand the structure-activity relationships (SAR) by identifying crucial interactions like hydrogen bonds, hydrophobic interactions, and arene-cation interactions that contribute to the ligand's binding affinity. semanticscholar.orgactascientific.com For example, research on thiazolyl-pyridine hybrids as anticancer agents used molecular docking to explore their binding modes within the active site of the EGFR kinase domain. nih.gov
Table 1: Example of Ligand-Protein Interactions for a Nicotinic Acid Derivative with E. coli Nitroreductase
| Interacting Residue | Interaction Type |
| LYS74 | Hydrogen Bond |
| LYS14 | Hydrogen Bond |
| GLU165 | Hydrogen Bond |
| THR41 | Hydrogen Bond |
| ARG121 | Hydrogen Bond |
| ASN117 | Hydrogen Bond |
Data derived from studies on a related nicotinic acid acylhydrazone derivative. mdpi.com
Computational studies are instrumental in characterizing the binding sites of receptors and the specific binding modes of ligands. For compounds related to nicotinic acid, a key target is the G protein-coupled receptor GPR109A (also known as HCA2), for which nicotinic acid is an agonist. nih.govcaymanchem.com Mutagenesis experiments have provided insights into the ligand-binding site, highlighting the importance of an arginine residue in one of the transmembrane domains for recognizing the acidic moiety of nicotinic acid and its analogs. nih.gov
In the context of thiazole-containing compounds, molecular docking has been used to characterize their binding to various receptors. For example, studies on thiazole derivatives as potential tubulin polymerization inhibitors have detailed their interactions within the colchicine (B1669291) binding site. nih.gov These analyses show how the thiazole ring and its substituents can form specific noncovalent bonds and hydrophobic interactions with key residues like AsnA101, LeuB248, and SerA178, contributing to the stability of the ligand-receptor complex. nih.gov This detailed characterization is vital for the rational design of new derivatives with improved affinity and selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict their geometric and electronic properties, thereby offering insights into their stability and reactivity.
DFT calculations are used to determine various quantum chemical descriptors that characterize the electronic structure of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netdergipark.org.tr The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. epstem.net
Studies on nicotinic acid and thiazole derivatives have utilized DFT to calculate these parameters. epstem.netnih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. sciencepublishinggroup.com These analyses provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological interactions. nih.govresearchgate.net
Table 2: Representative Quantum Chemical Descriptors Calculated via DFT for Related Heterocyclic Compounds
| Descriptor | Definition | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the electrophilic power of a molecule |
These descriptors are commonly calculated for nicotinic acid and thiazole derivatives to predict their chemical behavior. epstem.netsciencepublishinggroup.com
The quantum chemical descriptors obtained from DFT calculations are powerful tools for predicting the reactivity and stability of molecules. A large HOMO-LUMO energy gap generally implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small energy gap suggests that the molecule is more reactive. epstem.net
For derivatives of nicotinic acid and thiazoline, DFT studies have shown that analysis of chemical hardness (η) can predict stability; molecules with higher hardness values and larger HOMO-LUMO gaps are found to be more stable and less reactive. epstem.netresearchgate.net Local reactivity descriptors, such as Fukui functions, are also calculated to identify the most probable sites for nucleophilic and electrophilic attacks within the molecule, pinpointing specific atoms (e.g., nitrogen or sulfur atoms in the heterocyclic rings) as the reactive centers. sciencepublishinggroup.comfrontiersin.org
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.
For nicotinic agonists, pharmacophore models have been developed over several decades. pnas.orgnih.govresearchgate.net These models consistently identify two key features: a cationic nitrogen and a hydrogen bond acceptor. pnas.orgnih.gov The cationic center is known to form a critical cation-π interaction with a conserved tryptophan residue in the nicotinic acetylcholine (B1216132) receptor (nAChR), while the hydrogen bond acceptor interacts with a backbone NH group at the receptor's subunit interface. pnas.orgnih.gov
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to be active at the target of interest. This hierarchical approach, often combined with subsequent molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allows for the rapid and cost-effective identification of novel lead compounds for drug discovery. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules at an atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and intermolecular interactions.
For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the thiazole and pyridine (B92270) rings, allowing it to adopt various spatial arrangements. Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional structure of a molecule dictates its ability to interact with biological targets. A typical MD simulation would involve solvating a single molecule of this compound in a box of water molecules and simulating its behavior over a period of nanoseconds to microseconds.
Furthermore, MD simulations are instrumental in studying the binding dynamics of this compound with potential protein targets. nih.gov By placing the molecule in the binding site of a protein and simulating the complex, researchers can observe the stability of the interaction, identify key amino acid residues involved in binding, and calculate the binding free energy. plos.orgmdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds formed over the simulation time are commonly analyzed to assess the stability and nature of the ligand-protein complex.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound Bound to a Kinase Target
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The total duration of the simulation. |
| Ligand RMSD | 1.5 ± 0.3 Å | Low deviation indicates stable binding in the pocket. |
| Protein RMSD | 2.1 ± 0.4 Å | Minor fluctuations suggest the protein maintains its overall fold. |
| Key H-Bonds | ASN88, LYS45 | Specific residues forming stable hydrogen bonds with the ligand. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding interaction. |
Note: The data in this table is hypothetical and serves as an illustrative example of the outputs of a molecular dynamics simulation study.
In Silico Prediction of Biological Activities and ADMET Properties (Excluding Specific Clinical Outcomes)
In the early stages of drug discovery, it is crucial to assess the potential of a compound to have the desired biological effects and a favorable pharmacokinetic profile. In silico prediction tools play a significant role in this preliminary screening by estimating a wide range of properties without the need for extensive laboratory experiments. nih.gov These predictions help in prioritizing candidates for synthesis and further testing.
Prediction of Biological Activities:
Various computational methods, such as those based on quantitative structure-activity relationships (QSAR) and machine learning, are used to predict the biological activities of a molecule. Online platforms like PASS (Prediction of Activity Spectra for Substances) can forecast a broad spectrum of biological activities based on the structural formula of a compound. For this compound, such predictions could suggest potential therapeutic applications, such as enzyme inhibition or receptor modulation, based on its structural similarity to known bioactive molecules. nih.gov
Interactive Data Table: Predicted Biological Activities for this compound
| Predicted Activity | Pa (Probability to be Active) | Plausible Target Class |
| Kinase Inhibitor | 0.65 | Protein Kinases |
| GPCR Ligand | 0.52 | G-Protein Coupled Receptors |
| Anti-inflammatory | 0.48 | Inflammatory Pathway Enzymes |
| Antineoplastic | 0.45 | Cancer-related Targets |
Note: The data in this table is hypothetical and for illustrative purposes. Pa represents the probability of a compound exhibiting the specified activity.
Prediction of ADMET Properties:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success. In silico tools like SwissADME and admetSAR provide rapid estimations of these properties. healthinformaticsjournal.com For this compound, these tools can predict its physicochemical properties, drug-likeness, pharmacokinetic features, and potential toxicity risks.
Physicochemical Properties and Drug-Likeness: Predictions would include molecular weight, lipophilicity (logP), water solubility, and topological polar surface area (TPSA). These are evaluated against established criteria like Lipinski's Rule of Five to assess the compound's potential for oral bioavailability. bdpsjournal.org
Pharmacokinetics: Predictions can cover gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov
Toxicity: Potential toxicity risks, such as mutagenicity and carcinogenicity, can be flagged based on structural alerts. nih.gov
Interactive Data Table: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 206.21 g/mol | Compliant with Lipinski's rule (<500) |
| LogP (Consensus) | 1.85 | Optimal lipophilicity for oral absorption |
| Water Solubility | Moderately Soluble | Favorable for formulation and absorption |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| Drug-Likeness | Yes (0 violations) | Fulfills Lipinski's criteria for a drug-like molecule |
Note: The data in this table is based on in silico predictions for a molecule with the structure of this compound and should be confirmed by experimental studies.
Future Research Directions and Emerging Applications
Exploration of Novel Biological Targets and Signaling Pathways
The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. nih.govnih.gov Future research on 5-(thiazol-5-yl)nicotinic acid could therefore be directed towards screening against various enzyme families and receptor types.
Kinase Inhibition: A significant area of exploration is the field of protein kinase inhibitors. Thiazole derivatives have been successfully developed as inhibitors of various kinases, playing a crucial role in cancer therapy. nih.gov Investigating the potential of this compound and its analogs as inhibitors of specific kinases implicated in cancer cell proliferation and survival is a promising avenue. For instance, studies on N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine have highlighted the potential of the thiazol-5-yl moiety in Aurora kinase inhibition. nih.gov
Neurodegenerative Diseases: Both nicotinic acid and certain thiazole derivatives have shown potential in the context of neurodegenerative diseases such as Alzheimer's disease. amegroups.cnnih.govnih.govcenterwatch.comclinicaltrials.gov Nicotinic acid is being explored for its potential to ameliorate Alzheimer's pathology, and clinical trials are underway to investigate its effects. amegroups.cncenterwatch.comclinicaltrials.gov The neuroprotective effects of nicotinamide (B372718), a related compound, are also well-documented. nih.gov Therefore, this compound could be investigated for its ability to modulate signaling pathways relevant to neuroinflammation, amyloid-beta aggregation, and tau pathology.
Antimicrobial and Antifungal Activity: The thiazole ring is a common feature in many antimicrobial and antifungal agents. mdpi.comnih.gov Similarly, novel nicotinic acid derivatives have demonstrated promising antibacterial and antifungal activities. mdpi.comnih.gov This suggests that this compound could be a valuable lead structure for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
| Potential Biological Target Class | Rationale based on Structural Moieties |
| Protein Kinases | Thiazole derivatives are established kinase inhibitors. nih.gov |
| Enzymes involved in Neurodegeneration | Nicotinic acid shows potential in Alzheimer's disease. amegroups.cncenterwatch.com |
| Bacterial and Fungal Proteins | Both thiazole and nicotinic acid derivatives exhibit antimicrobial properties. mdpi.comnih.govmdpi.comnih.gov |
Development of Advanced Synthetic Strategies for Complex Analogs
The future exploration of this compound's therapeutic potential will heavily rely on the ability to synthesize a diverse library of complex analogs. This will enable comprehensive structure-activity relationship (SAR) studies. Modern synthetic methodologies can be employed to efficiently generate these analogs. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Stille coupling are powerful tools for the functionalization of both thiazole and pyridine (B92270) rings. These methods would allow for the introduction of a wide variety of substituents at different positions of the this compound scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties. Palladium-catalyzed cascade reactions initiated by C-H functionalization represent a highly efficient approach for constructing complex heterocyclic systems. mdpi.com
Multi-component Reactions: The development of novel multi-component reactions (MCRs) could provide a rapid and efficient route to complex derivatives of this compound from simple starting materials. MCRs offer advantages in terms of atom economy and step efficiency, which are crucial for the generation of large chemical libraries for high-throughput screening.
Flow Chemistry: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives, including improved reaction control, enhanced safety, and ease of scalability.
| Synthetic Strategy | Potential Application for this compound Analogs |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents for SAR studies. |
| Multi-component Reactions | Rapid and efficient generation of a library of complex analogs. |
| Flow Chemistry | Improved reaction control, safety, and scalability of synthesis. |
Rational Design of Multi-Target Directed Ligands
The concept of multi-target directed ligands (MTDLs) is a promising strategy for the treatment of complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders. The hybrid structure of this compound makes it an attractive scaffold for the design of MTDLs.
By strategically modifying the substituents on both the thiazole and nicotinic acid rings, it may be possible to design molecules that can simultaneously modulate multiple biological targets. For example, in the context of Alzheimer's disease, an MTDL derived from this compound could be designed to inhibit a key kinase involved in tau hyperphosphorylation while also possessing neuroprotective properties associated with the nicotinic acid moiety. The azobenzene (B91143) scaffold has been explored for its potential as a multi-targeted framework in medicinal chemistry, and similar principles could be applied to the this compound backbone. mdpi.com
Applications in Chemical Biology Tool Development and Probe Design
Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. Thiazole-based dyes, such as thiazole orange, are well-known for their fluorescent properties and are used in the design of probes for nucleic acids and other biomolecules. rsc.org
The this compound scaffold could serve as a foundation for the development of novel fluorescent probes. By incorporating appropriate fluorophores or environmentally sensitive groups, it may be possible to create probes that can selectively report on the activity of specific enzymes or the presence of certain ions in a cellular context. nih.govnih.gov For instance, benzothiazole-based fluorescent probes have been successfully developed for the detection of biologically relevant species like hydrogen peroxide and various metal ions. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. semanticscholar.orgmdpi.comnih.govnih.govmagtechjournal.com These computational tools can be leveraged to accelerate the exploration of the therapeutic potential of this compound.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. These models can explore a vast chemical space to propose new structures that are likely to have high binding affinity and favorable pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Analysis: AI algorithms can be employed to analyze the SAR of a series of this compound analogs, identifying the key structural features that contribute to their biological activity. This information can then be used to guide the design of more potent and selective compounds.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling | Prioritization of synthetic targets with desired biological activities. |
| De Novo Design | Generation of novel analogs with optimized properties for specific targets. |
| SAR Analysis | Identification of key structural features for enhanced potency and selectivity. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Thiazol-5-yl)nicotinic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling reactions between thiazole derivatives and nicotinic acid precursors. For example, ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate can be hydrolyzed under acidic conditions to yield carboxylic acid derivatives . Key steps include:
- Use of protecting groups (e.g., esters) to prevent unwanted side reactions.
- Purification via column chromatography or recrystallization from dimethylformamide-ethanol mixtures .
- Validation using H NMR (e.g., δ 2.22 ppm for methylene protons adjacent to the carboxylic acid group) .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Structural characterization should combine:
- X-ray crystallography : Refinement using maximum-likelihood methods (e.g., program REFMAC) to account for phase information and experimental uncertainties .
- Spectroscopic techniques : H NMR for functional group identification and mass spectrometry (e.g., ESI+ m/z) to confirm molecular weight .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles, as demonstrated for nicotinic acid metal chelates .
Advanced Research Questions
Q. What strategies address discrepancies in structure-activity relationship (SAR) data for thiazolyl-nicotinic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. To resolve these:
- Perform competitive binding assays (e.g., GPR109A receptor studies) to compare binding energies (e.g., -17.0 kcal/mol for thiazolyl-triazole derivatives vs. -16.8 kcal/mol for nicotinic acid) .
- Use statistical validation (e.g., free energy perturbation or molecular dynamics) to analyze interactions with transmembrane helices 5, 6, and 7 of GPCR targets .
- Cross-validate SAR trends using orthogonal assays (e.g., anti-biofilm activity vs. enzymatic inhibition) .
Q. How can computational modeling optimize the binding affinity of this compound to GPR109A?
- Methodological Answer :
- Homology modeling : Align the compound with nicotinic acid in the GPR109A binding pocket, focusing on interactions with ECL2 and transmembrane domains .
- Docking simulations : Use software like AutoDock Vina to predict binding poses, prioritizing hydrogen bonds with residues like Arg251 and π-π stacking with Phe276 .
- Free energy calculations : Compare binding energies of analogs (e.g., tetrazolyl derivatives) to identify structural modifications that enhance affinity without inducing vasodilation .
Q. What experimental precautions are necessary when handling hygroscopic thiazolyl-nicotinic acid derivatives?
- Methodological Answer :
- Storage : Use desiccants and inert atmospheres (argon/nitrogen) to prevent hydrolysis, as thiazole derivatives are prone to moisture-induced degradation .
- Handling : Employ glove boxes or Schlenk lines for air-sensitive reactions.
- Safety : Follow SDS guidelines for skin/eye protection (Category 2A irritants) and avoid exposure to oxidizers .
Data Analysis & Experimental Design
Q. How should researchers analyze pharmacokinetic data for this compound in preclinical models?
- Methodological Answer :
- Mixed-effects modeling : Apply stochastic differential equations to account for inter-species variability (e.g., obese Zucker rats vs. Sprague-Dawley rats) .
- Sensitivity analysis : Compute gradients of the FOCE approximation to identify critical parameters (e.g., clearance rates) .
- Non-compartmental analysis : Estimate AUC and C using plasma concentration-time profiles .
Q. What techniques resolve contradictions in anti-lipolytic vs. vasodilatory activity of thiazolyl-nicotinic acid analogs?
- Methodological Answer :
- Partial agonist profiling : Compare dose-response curves of analogs (e.g., MK-0354) to nicotinic acid in vivo. MK-0354 retains anti-lipolytic activity but lacks vasodilation due to selective GPR109A activation .
- Prostaglandin inhibition assays : Pre-treat models with COX inhibitors to isolate receptor-specific effects .
- Transcriptomic profiling : Use RNA-seq to identify downstream signaling pathways differentially modulated by partial vs. full agonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
